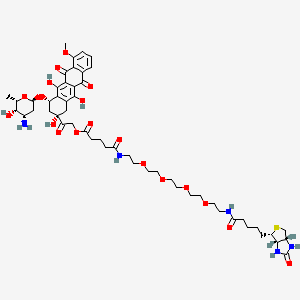

Biotin-doxorubicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C52H71N5O19S |

|---|---|

Molecular Weight |

1102.2 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |

InChI |

InChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1 |

InChI Key |

YVYPMNQETRWBLT-UDMZLYAZSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-Doxorubicin Conjugates: A Technical Guide to a Targeted Anticancer Strategy

An In-depth Whitepaper for Researchers and Drug Development Professionals

The conjugation of the vitamin biotin to the potent chemotherapeutic agent doxorubicin represents a promising strategy in targeted cancer therapy. This approach leverages the overexpression of biotin receptors on the surface of various cancer cells to achieve selective drug delivery, thereby enhancing therapeutic efficacy while mitigating the systemic toxicity associated with conventional chemotherapy. This technical guide provides a comprehensive overview of biotin-doxorubicin conjugates, detailing their synthesis, mechanism of action, and preclinical evaluations.

Core Concept: Targeted Drug Delivery

The fundamental principle behind this compound conjugates lies in the differential expression of biotin receptors, primarily the sodium-dependent multivitamin transporter (SMVT), between cancerous and healthy tissues.[1][2][3] Many types of cancer cells, including those in ovarian, breast, colon, and lung cancers, exhibit a significantly higher demand for biotin to support their rapid proliferation.[2][3] This leads to an upregulation of biotin receptors on their cell membranes. By attaching biotin to doxorubicin, the resulting conjugate can preferentially bind to and be internalized by cancer cells through receptor-mediated endocytosis, concentrating the cytotoxic payload where it is most needed.[2][3]

Synthesis of this compound Conjugates

The synthesis of this compound conjugates typically involves the formation of a stable amide or ester linkage between the carboxylic acid group of biotin and the primary amine group of doxorubicin. To improve water solubility and bioavailability, a polyethylene glycol (PEG) linker is often incorporated between the biotin and doxorubicin molecules.[4]

A representative synthetic scheme is depicted below:

Figure 1: Generalized synthesis workflow for a Biotin-PEG-Doxorubicin conjugate.

Mechanism of Action and Cellular Uptake

The targeted delivery and therapeutic action of this compound conjugates follow a multi-step process initiated by the specific recognition of the biotin ligand by its receptor on the cancer cell surface.

Figure 2: Signaling pathway of this compound conjugate cellular uptake and action.

Once internalized, the conjugate is trafficked into endosomes and subsequently lysosomes. The acidic environment of the lysosome or specific enzymatic action can cleave the linker, releasing the active doxorubicin into the cytoplasm. The released doxorubicin then translocates to the nucleus, where it intercalates with DNA and inhibits topoisomerase II, ultimately inducing apoptosis.

Quantitative Preclinical Data

The efficacy of this compound conjugates has been evaluated in numerous preclinical studies, often utilizing nanocarrier systems to improve drug loading and release profiles. The following tables summarize key quantitative data from representative studies.

| Formulation | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Free Doxorubicin | MCF-7/ADR | 35.28 | [5] |

| Biotin-NP-Doxorubicin-Quercetin (BNDQ) | MCF-7/ADR | 0.26 | [5] |

| Free Doxorubicin | HeLa | Not Specified | [6] |

| GO-κ-Car-biotin-Doxorubicin | HeLa | Not Specified | [6] |

| Doxorubicin@Biotin-PEG-SeSe-PBLA Micelles | HeLa | ~1.25 (estimated from graph) | [7] |

| Free Doxorubicin | HepG2 | Not Specified | [8] |

| DOX-PLPB-NPs | HepG2 | Not Specified | [8] |

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations.

| Formulation | Drug Entrapment Efficiency (%) | Drug Loading Content (%) | Reference |

| GO-κ-Car-biotin-Doxorubicin | 94 | Not Specified | [6] |

| Doxorubicin@Biotin-PEG-SeSe-PBLA Micelles | 74.32 | 5.93 | [7] |

Table 2: Drug Loading and Entrapment Efficiency.

| Formulation | Time Point | Tumor Doxorubicin Concentration (µg/mL) | Reference |

| Free Doxorubicin | 12 h | 0.07 | [5] |

| Biotin-NP-Doxorubicin-Quercetin (BNDQ) | 12 h | 0.35 | [5] |

Table 3: In Vivo Tumor Drug Accumulation.

Experimental Protocols

Synthesis of Biotin-PEG-Doxorubicin

-

Activation of Biotin: Biotin is reacted with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., dimethylformamide - DMF) to form an activated NHS-ester of biotin.

-

Reaction with PEG Linker: The activated biotin is then reacted with a heterobifunctional PEG linker containing an amine group at one end and another reactive group at the other.

-

Conjugation with Doxorubicin: The Biotin-PEG linker is subsequently reacted with the primary amine group of doxorubicin hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Purification: The final Biotin-PEG-Doxorubicin conjugate is purified using techniques such as dialysis, size exclusion chromatography, or high-performance liquid chromatography (HPLC).[4]

-

Characterization: The structure and purity of the conjugate are confirmed using methods like thin-layer chromatography (TLC), ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of free doxorubicin, the this compound conjugate, and control formulations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[5]

References

- 1. Cyclodextrin Dimers Functionalized with Biotin as Nanocapsules for Active Doxorubicin Delivery Against MCF‐7 Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxorubicin-loaded Polymeric Biotin-PEG-SeSe-PBLA Micelles with surface Binding of Biotin-Mediated Cancer Cell Targeting and Redox-Responsive Drug release for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotin-Conjugated Multilayer Poly [D,L-lactide-co-glycolide]-Lecithin-Polyethylene Glycol Nanoparticles for Targeted Delivery of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Biotin-Doxorubicin Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of biotin-doxorubicin conjugates, a promising strategy in targeted cancer therapy. By leveraging the overexpression of biotin receptors on the surface of various cancer cells, these conjugates aim to selectively deliver the potent chemotherapeutic agent doxorubicin, thereby enhancing its efficacy while mitigating systemic toxicity. This document details the targeting and cellular uptake pathways, mechanisms of doxorubicin release, and the subsequent intracellular signaling events. It also provides a critical perspective on the ongoing discussion regarding the precise cellular import mechanisms.

Principle of Targeted Delivery

The foundational principle of this compound therapy lies in the targeted delivery of doxorubicin to cancer cells that overexpress biotin receptors.[1][2] Biotin, also known as vitamin B7, is essential for cell metabolism, and its uptake is significantly elevated in rapidly proliferating cancer cells to meet their high metabolic demands.[1][3] The primary receptor implicated in this process is the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene.[1][4][5] By conjugating doxorubicin to biotin, the resulting molecule can act as a "Trojan horse," utilizing the cancer cells' own nutrient uptake machinery to gain entry.

This targeted approach is designed to increase the intracellular concentration of doorubicin specifically in tumor cells, which can lead to several advantages:

-

Enhanced Antitumor Efficacy: Higher intracellular drug levels can more effectively induce cancer cell death.

-

Reduced Systemic Toxicity: By minimizing exposure of healthy tissues to doxorubicin, common side effects like cardiotoxicity can be reduced.[6]

-

Overcoming Drug Resistance: In some cases, targeted delivery can bypass efflux pumps like P-glycoprotein (P-gp), which are a common cause of multidrug resistance.[7][8]

Cellular Uptake and Intracellular Trafficking

The generally accepted pathway for the cellular entry of this compound conjugates is receptor-mediated endocytosis.[1][2][8] The process begins with the binding of the biotin moiety of the conjugate to its receptor on the cancer cell surface. This binding event triggers the invagination of the cell membrane, engulfing the conjugate within an endosome.

Following internalization, the conjugate is trafficked through the endo-lysosomal pathway.[9] The environment within these compartments becomes progressively more acidic, which is a key trigger for the release of doxorubicin from many conjugate designs.

The SMVT Uptake Controversy

A critical point of discussion within the scientific community is the exact role of SMVT in the uptake of biotin-drug conjugates.[3][10][11] Structure-activity relationship studies have conclusively shown that a free carboxylic acid group on the valeric acid side chain of biotin is essential for its recognition and transport by SMVT.[3][10][12] However, the chemical conjugation of doxorubicin (or a linker) to biotin typically involves the modification of this very carboxyl group, usually forming an amide or ester bond.[3][10][12]

This structural modification strongly suggests that these conjugates may not be substrates for SMVT.[4][10][12] Experimental evidence supports this, where excess free biotin does not compete with the uptake of certain biotin conjugates, indicating a transport mechanism independent of SMVT.[4] This has led to the hypothesis that other, yet-to-be-fully-identified, biotin-binding receptors or transporters are responsible for the cellular entry of these therapeutic agents.[10][12][13] Further research is critical to elucidate these alternative pathways to optimize the design of future biotin-targeted therapies.

Caption: Cellular uptake and mechanism of action of this compound.

Doxorubicin Release Mechanisms

Once inside the cell, the efficacy of the conjugate depends on the efficient release of the active doxorubicin payload. This is typically achieved by incorporating a cleavable linker between the biotin targeting moiety and the doxorubicin molecule. The design of this linker is critical and often exploits the physiological differences between the extracellular environment and specific intracellular compartments.

-

pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[14] This ensures that the drug remains attached to the carrier in circulation and is preferentially released inside the target cancer cell.

-

Redox-Responsive Linkers: The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space. Linkers containing disulfide bonds (-S-S-) are stable in the bloodstream but are rapidly cleaved by intracellular GSH, releasing the drug.[2] Studies have shown that doxorubicin release from biotinylated micelles with diselenide linkers can reach approximately 89% within 72 hours in a simulated cancer redox environment (10 mM glutathione).[15]

Caption: Common strategies for intracellular doxorubicin release.

Downstream Signaling and Cytotoxicity

Upon its release, free doxorubicin exerts its cytotoxic effects through its well-established mechanisms of action. It translocates to the nucleus where it:

-

Intercalates into DNA: Doxorubicin inserts itself between base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.

-

Inhibits Topoisomerase II: This enzyme is crucial for relaxing DNA supercoils during replication. Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks.[6]

-

Generates Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids, further contributing to cell death.[6]

This cascade of DNA damage triggers cell cycle arrest and activates apoptotic pathways. Studies investigating the downstream effects of this compound conjugates have shown modulation of key signaling proteins. For example, treatment can lead to the upregulation of pro-apoptotic proteins such as caspase-9, p16, and BAX, and the downregulation of anti-apoptotic proteins like bcl-2 and MMP-9.[16] Furthermore, both free doxorubicin and nanoparticle-delivered doxorubicin have been shown to induce p53 and p21 signaling, resulting in G0/G1 cell cycle arrest and cleavage of PARP, a hallmark of apoptosis.[17]

Caption: Key downstream signaling events following doxorubicin release.

Quantitative Data Summary

The efficacy of this compound conjugates is quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data from representative studies, demonstrating the enhanced performance of targeted formulations compared to non-targeted controls and free doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Formulation | Cell Line | IC50 (μg/mL) | Fold Decrease vs. Free DOX | Reference |

| Free DOX | MCF-7/ADR | 35.38 | - | [7] |

| BNDQ | MCF-7/ADR | 0.26 | 136 | [7] |

| MNDQ** | MCF-7/ADR | 1.30 | 27.2 | [7] |

| Free DOX | MCF-7 | 0.23 | - | [7] |

| BNDQ | MCF-7 | 0.04 | 5.75 | [7] |

| Biotinylated Analogue | U937 | 0.0004*** | N/A | [8] |

*BNDQ: Biotin-decorated nanoparticles co-encapsulating doxorubicin and quercetin. **MNDQ: Non-biotin decorated nanoparticles co-encapsulating doxorubicin and quercetin. ***Converted from 0.7 nM, assuming MW of ~580 g/mol .

Table 2: Quantitative Cellular Uptake and Efflux

| Formulation | Cell Line | Parameter | Value | Time Point | Reference |

| Free DOX | MCF-7/ADR | MFI | 45.17 ± 7.29 | 8 h | [7] |

| BNDQ | MCF-7/ADR | MFI | 230.45 ± 10.21 | 8 h | [7] |

| MNDQ | MCF-7/ADR | MFI* | 110.56 ± 9.45 | 8 h | [7] |

| Free DOX | MCF-7/ADR | % Drug Effluxed | 92% | 4 h | [7] |

| BNDQ | MCF-7/ADR | % Drug Effluxed | 47% | 4 h | [7] |

*MFI: Mean Fluorescence Intensity.

Table 3: In Vivo Tumor Accumulation

| Formulation | Parameter | Value (μg/mL) | Time Point | Reference |

| Free DOX | DOX Concentration in Tumor | 0.07 | 12 h | [7] |

| BNDQ | DOX Concentration in Tumor | 0.35 | 12 h | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard methodologies to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[7]

Caption: Standard experimental workflow for assessing cytotoxicity.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, MCF-7/ADR) in a 96-well plate at a density of 5 × 10³ cells/well. Allow the cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.[7]

-

Drug Incubation: Prepare serial dilutions of the this compound conjugate, free doxorubicin, and relevant controls. Replace the cell culture medium with medium containing the various drug formulations and incubate for 48 hours.[7]

-

MTT Addition: After the incubation period, add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against drug concentration to determine the IC50 value.

Cellular Uptake Assay by Flow Cytometry

This protocol quantifies the intracellular accumulation of doxorubicin, which is naturally fluorescent.

Methodology:

-

Cell Seeding: Seed cells (e.g., 5 × 10⁴ cells/well) in a 12-well plate and allow them to attach overnight.[7]

-

Competitive Inhibition (Optional): To confirm receptor-mediated uptake, pre-incubate a subset of cells with a high concentration of free biotin (e.g., 2 mM) for 1.5 hours to block the biotin receptors.[7]

-

Drug Incubation: Treat the cells with different doxorubicin formulations (e.g., BNDQ, MNDQ, free DOX) at a fixed DOX concentration (e.g., 10 µg/mL) for various time points (e.g., 0.5, 2, 4, 8 hours).[7]

-

Cell Harvesting: At the end of each incubation period, wash the cells three times with ice-cold PBS to remove extracellular drug. Detach the cells using trypsin and resuspend them in 0.5 mL of cold PBS.[7]

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the doxorubicin at 488 nm and measure the emission, typically in the PE or PE-Texas Red channel.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. An increase in MFI corresponds to higher intracellular drug accumulation.

In Vitro Drug Release Assay

This protocol simulates the release of doxorubicin from its carrier under different physiological conditions.

Methodology:

-

Sample Preparation: Place a known amount of the doxorubicin-loaded formulation (e.g., 1 mL of micelles) into a dialysis bag (with an appropriate molecular weight cut-off).

-

Release Media: Immerse the dialysis bag in a larger volume of release buffer. To simulate different environments, use:

-

PBS at pH 7.4 (simulating physiological conditions).

-

Acetate buffer at pH 5.0 (simulating the lysosomal environment).

-

PBS at pH 7.4 containing 10 mM GSH (simulating the intracellular redox environment).[15]

-

-

Incubation: Keep the setup at 37°C with gentle shaking.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release buffer and replace it with fresh buffer to maintain sink conditions.

-

Quantification: Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or fluorescence spectroscopy.[18]

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Conclusion and Future Directions

This compound conjugates represent a sophisticated and promising strategy for targeted cancer therapy. By exploiting the metabolic needs of tumor cells, these agents can achieve enhanced cellular uptake and cytotoxicity while potentially reducing off-target effects. The design of the linker is paramount, enabling stimuli-responsive drug release in the specific microenvironments of cancer cells.

However, the field must address the critical question of the precise cellular uptake mechanism. The evidence pointing away from SMVT as the primary transporter for many conjugates opens up new avenues of research to identify the alternative receptors or pathways involved. A deeper understanding of this fundamental process will be instrumental in designing the next generation of biotin-targeted therapeutics with even greater specificity and efficacy. Future work should also focus on optimizing drug-to-biotin ratios, exploring novel linker chemistries, and conducting comprehensive in vivo studies to translate the clear in vitro advantages into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted delivery via avidin fusion protein: intracellular fate of biotinylated doxorubicin derivative and cellular uptake kinetics and biodistribution of biotinylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Doxorubicin-loaded Polymeric Biotin-PEG-SeSe-PBLA Micelles with surface Binding of Biotin-Mediated Cancer Cell Targeting and Redox-Responsive Drug release for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biotin anchored nanostructured lipid carriers for targeted delivery of doxorubicin in management of mammary gland carcinoma through regulation of apoptotic modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.cnr.it [iris.cnr.it]

- 18. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Biotin-Doxorubicin Conjugates for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and therapeutic rationale of biotin-doxorubicin conjugates for targeted cancer therapy. By leveraging the overexpression of biotin receptors on the surface of many cancer cells, this strategy aims to enhance the delivery of the potent chemotherapeutic agent doxorubicin directly to tumor sites, thereby increasing efficacy and reducing systemic toxicity.[1] This document provides detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying biological and chemical processes.

Introduction: The Rationale for Biotin-Targeted Doxorubicin Delivery

Doxorubicin is a cornerstone of chemotherapy, widely used for a variety of cancers including breast, lung, and ovarian cancers.[2] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptotic cell death.[2][3][4] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity.[2][3]

Targeted drug delivery systems offer a promising approach to mitigate these off-target effects. Biotin, a vitamin essential for cell growth, is taken up by cells via specific biotin receptors. Many types of cancer cells overexpress these receptors to meet their high metabolic demands, making biotin an ideal targeting moiety for anticancer drugs.[5] The conjugation of biotin to doxorubicin facilitates receptor-mediated endocytosis, concentrating the cytotoxic payload within the cancer cells while minimizing exposure to healthy tissues.[5]

Synthesis of this compound Conjugates

The synthesis of this compound conjugates can be achieved through various chemical strategies. The most common approach involves the formation of a stable amide bond between the carboxylic acid group of biotin and the primary amine group of doxorubicin. To enhance solubility and bioavailability, a polyethylene glycol (PEG) linker is often incorporated between biotin and doxorubicin.

Experimental Protocol: Synthesis of Biotin-PEG-Doxorubicin

This protocol describes the synthesis of a this compound conjugate with a PEG linker, a method that improves water solubility.[6]

Materials:

-

Biotin-PEG-NHS (N-Hydroxysuccinimide) ester

-

Doxorubicin hydrochloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Dialysis tubing (MWCO 1 kDa)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Doxorubicin Free Base Preparation: Dissolve doxorubicin hydrochloride in anhydrous DMF. Add a 2-fold molar excess of triethylamine to neutralize the hydrochloride and generate the free base. Stir the reaction mixture at room temperature for 2 hours.

-

Conjugation Reaction: To the solution of doxorubicin free base, add a 1.2-fold molar excess of Biotin-PEG-NHS ester dissolved in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours under gentle stirring and protection from light. Monitor the progress of the reaction by TLC, using a mobile phase of chloroform:methanol (4:1 v/v). The formation of the product will be indicated by a new spot with a different Rf value compared to the starting materials.

-

Purification:

-

Precipitate the crude product by adding cold anhydrous diethyl ether to the reaction mixture.

-

Centrifuge the mixture to collect the precipitate and wash it three times with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Redissolve the precipitate in deionized water and transfer it to a dialysis tube (MWCO 1 kDa).

-

Dialyze against deionized water for 48 hours, with frequent water changes, to remove any remaining impurities.

-

-

Lyophilization: Freeze-dry the purified solution to obtain the Biotin-PEG-Doxorubicin conjugate as a red powder.

-

Characterization:

Data Presentation: Quantitative Analysis of this compound Formulations

The following tables summarize key quantitative data from various studies on this compound conjugates and nanoparticle formulations.

Table 1: Synthesis and Characterization of this compound Conjugates

| Parameter | Value | Reference |

| Purity (Biotin-PEG-DOX) | > 97% | [6] |

| Elution Time (UPLC) | 6.23 min | [6] |

Table 2: Characteristics of Doxorubicin-Loaded Nanoparticles

| Nanoparticle Formulation | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |

| Biotin-PEG-SeSe-PBLA Micelles | 5.93% | 74.32% | 81.54 ± 0.23 | [7] |

| GO-κ-Car-biotin | - | 94% | - | [7] |

| Biotin-PEG-b-PCL (BNDQ) | - | - | - | [8] |

Table 3: In Vitro and In Vivo Efficacy

| Formulation | Cell Line | In Vitro Assay | In Vivo Model | Tumor Accumulation | Reference |

| DOX@Biotin-PEG-SeSe-PBLA | HeLa | 76% proliferation inhibition | - | - | [7] |

| BNDQ | MCF-7/ADR | 4.8-fold increase in drug accumulation | MCF-7/ADR xenograft | 0.35 µg/mL in tumor | [8] |

Mandatory Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow: Synthesis of Biotin-PEG-Doxorubicin

Caption: Workflow for the synthesis and purification of Biotin-PEG-Doxorubicin.

Signaling Pathway: Targeted Delivery and Mechanism of Action

Caption: Targeted delivery and intracellular mechanism of action of this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Biotin Receptor in Biotin-Doxorubicin Conjugate Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of chemotherapeutic agents to cancer cells is a paramount goal in oncology research, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. One promising strategy involves leveraging the overexpression of vitamin receptors on the surface of malignant cells. Biotin, or vitamin B7, is essential for rapid cell proliferation, and its receptor, the sodium-dependent multivitamin transporter (SMVT), is frequently upregulated in various cancer types. This guide provides a comprehensive technical overview of the role of the biotin receptor in the cellular uptake of biotin-doxorubicin conjugates, offering insights into the underlying mechanisms, experimental validation, and quantitative analysis of this targeted drug delivery system.

The Biotin Receptor: A Gateway for Targeted Drug Delivery

The primary receptor responsible for biotin uptake is the sodium-dependent multivitamin transporter (SMVT), a transmembrane protein encoded by the SLC5A6 gene.[1][2][3] SMVT facilitates the transport of biotin across the cell membrane in a sodium-dependent manner.[1][4] Many cancer cell lines, including those of the breast, colon, and lung, exhibit significantly higher levels of SMVT expression compared to normal tissues, making it an attractive target for delivering cytotoxic payloads like doxorubicin.[5][6] The conjugation of doxorubicin to biotin creates a chimeric molecule that can specifically bind to SMVT, hijacking the natural vitamin uptake pathway to internalize the potent chemotherapeutic agent.[5][6]

Quantitative Analysis of this compound Uptake and Efficacy

The effectiveness of this compound conjugates is quantitatively assessed through various in vitro assays. These studies are crucial for determining the enhanced cytotoxicity and cellular uptake mediated by the biotin receptor.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a drug. The following table summarizes representative IC50 values for doxorubicin and this compound formulations in different cancer cell lines.

| Cell Line | Drug Formulation | IC50 (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | Doxorubicin | ~2.2 | [7] |

| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Doxorubicin | >35 | [5] |

| MCF-7/ADR | Biotin-Nanoparticle-Doxorubicin-Quercetin (BNDQ) | 0.26 | [5] |

| HT-29 (Colorectal Adenocarcinoma) | Doxorubicin-loaded SLN | Significantly lower than free doxorubicin | [8] |

| Y79 (Retinoblastoma) | Doxorubicin-loaded SLN | Significantly lower than free doxorubicin | [8] |

| U373 (Glioblastoma) | Doxorubicin-loaded SLN | Significantly lower than free doxorubicin | [8] |

| HCT116 (Colon) | Doxorubicin | 24.30 | [9] |

| PC3 (Prostate) | Doxorubicin | 2.64 | [9] |

| Hep-G2 (Hepatocellular Carcinoma) | Doxorubicin | 14.72 | [9] |

Note: SLN refers to Solid Lipid Nanoparticles, a type of drug delivery vehicle.

Cellular Uptake Data

Flow cytometry is a powerful technique used to quantify the cellular uptake of fluorescent molecules like doxorubicin. The mean fluorescence intensity (MFI) is directly proportional to the amount of drug internalized by the cells.

| Cell Line | Treatment (8h incubation) | Mean Fluorescence Intensity (MFI) | Reference |

| MCF-7/ADR | Free Doxorubicin | 45.17 ± 7.29 | [5] |

| MCF-7/ADR | Non-biotinylated Nanoparticles with Doxorubicin and Quercetin (MNDQ) | 110.56 ± 9.45 | [5] |

| MCF-7/ADR | Biotinylated Nanoparticles with Doxorubicin and Quercetin (BNDQ) | 230.45 ± 10.21 | [5] |

Signaling Pathway and Experimental Workflows

The uptake of this compound is a multi-step process involving receptor binding, internalization, and intracellular drug release. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Biotin Receptor-Mediated Endocytosis of this compound

Caption: Biotin receptor-mediated uptake of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for quantifying cellular uptake via flow cytometry.

Detailed Experimental Protocols

Synthesis of this compound Conjugate

A common method for synthesizing a this compound conjugate involves the use of a linker, such as a polyethylene glycol (PEG) arm, to improve water solubility and reduce steric hindrance.[10]

Materials:

-

Doxorubicin hydrochloride

-

Biotin-PEG-NHS ester (N-Hydroxysuccinimide ester)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dialysis tubing (e.g., 1 kDa MWCO)

-

Deionized water

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Dissolve doxorubicin hydrochloride in DMF.

-

Add triethylamine to the solution to deprotonate the primary amine of doxorubicin.

-

In a separate vial, dissolve the Biotin-PEG-NHS ester in DMF.

-

Add the Biotin-PEG-NHS ester solution dropwise to the doxorubicin solution while stirring.

-

Allow the reaction to proceed at room temperature for 24 hours in the dark.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, purify the conjugate by dialysis against deionized water for 48 hours, with frequent water changes.

-

Lyophilize the dialyzed solution to obtain the this compound conjugate as a solid.

-

Characterize the final product for purity and identity using HPLC and mass spectrometry.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound conjugate and free doxorubicin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound conjugate and free doxorubicin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug solutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13]

Cellular Uptake Study by Flow Cytometry

This protocol quantifies the intracellular accumulation of doxorubicin by measuring its intrinsic fluorescence.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound conjugate and free doxorubicin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the this compound conjugate or free doxorubicin at a fixed concentration for various time points (e.g., 1, 2, 4, 8 hours).

-

After each time point, wash the cells twice with ice-cold PBS to remove any unbound drug.

-

Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel for doxorubicin (typically around 590 nm).

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition and time point.[1][5]

Conclusion

The strategic use of biotin as a targeting ligand for doxorubicin represents a significant advancement in the development of targeted cancer therapies. The overexpression of the biotin receptor, SMVT, on cancer cells provides a specific portal for the enhanced delivery of cytotoxic agents. The quantitative data and detailed protocols presented in this guide underscore the potential of this approach to improve the therapeutic index of doxorubicin. Further research and development in this area, including the optimization of linker chemistry and nanoparticle-based delivery systems, hold the promise of translating this targeted strategy into more effective and less toxic cancer treatments.

References

- 1. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]

- 2. Sodium dependent multivitamin transporter (SMVT): a potential target for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]

- 4. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodextrin Dimers Functionalized with Biotin as Nanocapsules for Active Doxorubicin Delivery Against MCF‐7 Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Biotin-Doxorubicin for Targeted Cancer Treatment

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift from conventional chemotherapy towards targeted drug delivery systems. A primary challenge with traditional chemotherapeutics like doxorubicin (DOX) is their lack of selectivity, leading to systemic toxicity and severe side effects due to damage to healthy tissues[1][2]. Targeted therapies aim to overcome this by selectively delivering cytotoxic agents to cancer cells, thereby enhancing efficacy and reducing off-target effects[3][4].

One of the most promising strategies in this domain involves leveraging the unique metabolic requirements of cancer cells. Many types of cancer cells overexpress specific vitamin receptors to sustain their rapid proliferation[5][6]. The biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT), is one such target. It is found to be significantly overexpressed in a wide array of cancers, including ovarian, breast, lung, colon, and leukemia, while having limited expression in most normal tissues[1][3][5][6].

This guide focuses on the this compound (Biotin-DOX) conjugate, a targeted therapeutic approach that links the vitamin biotin to the potent anthracycline chemotherapeutic agent, doxorubicin[7]. By exploiting the high affinity of biotin for its overexpressed receptors on cancer cells, this conjugate facilitates targeted drug delivery via receptor-mediated endocytosis[1][3]. This document provides a comprehensive overview of the core principles, preclinical data, and experimental methodologies associated with the development and evaluation of this compound conjugates.

Mechanism of Action: Receptor-Mediated Targeting

The therapeutic strategy of Biotin-DOX hinges on the differential expression of biotin receptors between cancerous and healthy cells. The core mechanism involves a multi-step process that ensures the selective delivery and intracellular release of doxorubicin.

-

Binding and Internalization : The biotin moiety of the conjugate acts as a targeting ligand, binding with high affinity to the overexpressed biotin receptors (SMVT) on the surface of cancer cells[8][9].

-

Receptor-Mediated Endocytosis : This binding triggers the internalization of the entire Biotin-DOX conjugate into the cell through receptor-mediated endocytosis, a process where the cell membrane engulfs the receptor-ligand complex to form an endosome[1][3][5]. This active uptake mechanism significantly increases the intracellular concentration of the drug in target cells compared to non-targeted cells[10].

-

Intracellular Drug Release : Once inside the cell, the conjugate is trafficked into endosomes and then lysosomes. The acidic environment (lower pH) within these organelles can cleave pH-sensitive linkers used in some conjugate designs, releasing the active doxorubicin[1][11]. Alternatively, linkers sensitive to the high intracellular concentration of glutathione (GSH) in cancer cells can also be used to trigger drug release[12][13].

-

Cytotoxicity : The released doxorubicin then translocates to the nucleus, where it intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and ultimately inducing apoptosis (programmed cell death) in the cancer cell[14].

This targeted approach not only concentrates the cytotoxic payload within the tumor but also spares normal tissues that do not overexpress the biotin receptor, thus promising a wider therapeutic window[1][4].

Synthesis and Characterization of Biotin-DOX Conjugates

The synthesis of a stable and effective Biotin-DOX conjugate is a critical step. The process typically involves linking the biotin molecule to doxorubicin via a spacer arm or linker. The choice of linker is crucial as it can influence the conjugate's solubility, stability, and drug release characteristics[15].

A common synthetic route involves modifying doxorubicin at its primary amino group. To improve water solubility and bioavailability, a polyethylene glycol (PEG) linker is often incorporated between biotin and doxorubicin[15].

A General Synthesis Protocol:

-

Activation of Biotin : Biotin is first activated to facilitate its reaction with the linker. This can be achieved by converting its carboxylic acid group into a more reactive species, such as an N-Hydroxysuccinimide (NHS) ester, using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)[2][16].

-

Linker Attachment : The activated biotin is then reacted with a bifunctional linker, for example, an amino-PEG-acid.

-

Doxorubicin Conjugation : The resulting Biotin-PEG-acid is then activated (again, using EDC/NHS) and subsequently reacted with the primary amino group of doxorubicin hydrochloride in the presence of a base like triethylamine (TEA) to neutralize the HCl salt[17].

-

Purification and Characterization : The final Biotin-DOX conjugate is purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure and purity of the conjugate are then confirmed using various analytical methods[15].

Characterization Techniques:

| Technique | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | To monitor the progress of the chemical reaction and assess the purity of the final product. | [15] |

| UPLC-MS | To confirm the molecular weight of the synthesized conjugate and determine its purity with high accuracy. | [15] |

| FTIR Spectroscopy | To identify the chemical functional groups present in the conjugate and confirm the formation of new bonds (e.g., amide bonds). | [11] |

| NMR Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the detailed chemical structure of the conjugate. | [12] |

Preclinical Efficacy and Quantitative Data

The effectiveness of Biotin-DOX conjugates has been evaluated in numerous preclinical studies, both in vitro using cancer cell lines and in vivo using animal models.

In Vitro Cytotoxicity

The cytotoxicity of Biotin-DOX is typically compared to that of free doxorubicin in both biotin receptor-positive cancer cells and receptor-negative or normal cells. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit the growth of 50% of cells, is a key metric.

Table 1: Comparative IC50 Values of Doxorubicin and Biotin-Targeted Formulations

| Cell Line | Cancer Type | Receptor Status | Compound | IC50 Value | Fold Difference (vs. DOX) | Reference |

|---|---|---|---|---|---|---|

| MCF-7/ADR | Dox-Resistant Breast | Biotin Receptor+ | Free DOX | ~35.4 µg/mL | - | [18] |

| BNDQ (Biotin-NP-DOX-Quercetin) | 0.26 µg/mL | ~136x lower | [18] | |||

| MCF-7 | Breast | Biotin Receptor+ | Free DOX | 29.14 nM | - | [9] |

| Doxo/βCyD2GluAc-Biotin | 15.17 nM | ~1.9x lower | [9] | |||

| HeLa | Cervical | Biotin Receptor+ | DOX@Biotin-PEG-SeSe-PBLA | ~1.25 µg/mL (approx.) | - | [12] |

| HaCaT | Normal Keratinocyte | Biotin Receptor- | DOX@Biotin-PEG-SeSe-PBLA | >5 µg/mL | >4x higher | [12] |

| U937 | Leukemia | Biotin Receptor+ | Doxorubicin | 3.5 nM | - | [19] |

| | | | Biotinylated CC-1065 analogue | 0.7 nM | 5x lower |[19] |

Note: Direct comparison between studies can be challenging due to variations in experimental conditions, drug formulations (e.g., direct conjugate vs. nanoparticle), and incubation times.

These data consistently show that biotin-targeted doxorubicin formulations are significantly more potent against cancer cells that overexpress the biotin receptor[9][18][19]. Furthermore, they exhibit reduced toxicity towards normal or receptor-negative cells, highlighting the targeting specificity[12].

Cellular Uptake and Drug Accumulation

Enhanced cytotoxicity is directly linked to increased intracellular drug accumulation. Studies using flow cytometry and fluorescence microscopy demonstrate that biotin-conjugated nanoparticles are taken up by receptor-positive cells far more efficiently than non-targeted nanoparticles or free drug.

Table 2: Cellular Uptake and Drug Accumulation Data

| Cell Line | Formulation | Metric (Mean Fluorescence Intensity - MFI) | Key Finding | Reference |

|---|---|---|---|---|

| MCF-7/ADR | BNDQ (Biotin-NP) | 230.45 ± 10.21 | 2.1-fold higher uptake than non-biotinylated NPs (MNDQ). | [10][18] |

| MNDQ (Non-Biotin NP) | 110.56 ± 9.45 | Uptake inhibited by free biotin, confirming receptor mediation. | [18] |

| HeLa | Biotin-decorated micelles | - | More successfully internalized than non-targeted micelles. |[12] |

In Vivo Efficacy

Animal studies are crucial for validating the therapeutic potential of Biotin-DOX. In a study using BALB/c mice with 4T1 breast cancer tumors, a biotin-conjugated doxorubicin polymer demonstrated a three-fold reduction in tumor volume growth compared to controls, significantly inhibiting tumor progression[1]. In another study with MCF-7/ADR tumor-bearing nude mice, the group treated with biotin-decorated nanoparticles (BNDQ) showed the highest tumor accumulation of doxorubicin, with a concentration of 0.35 µg/mL in the tumor tissue after 12 hours. This was 5-fold higher than the accumulation from free DOX (0.07 µg/mL)[18].

Detailed Experimental Protocols

This section outlines common methodologies used in the evaluation of Biotin-DOX conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂)[9][20].

-

Treatment : The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., free DOX, Biotin-DOX conjugate, control vehicle)[14].

-

Incubation : The plates are incubated for a specified period, typically 48 or 72 hours[9][20].

-

MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 20 µL of 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours[20]. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization : The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[20].

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve[9].

Cellular Uptake Analysis by Flow Cytometry

This technique quantifies the intracellular accumulation of doxorubicin, which is naturally fluorescent.

-

Cell Seeding : Cells are seeded in 12-well or 6-well plates and grown to ~80% confluency[18].

-

Treatment : Cells are incubated with the different doxorubicin formulations (e.g., free DOX, Biotin-DOX) at a fixed concentration for various time points (e.g., 0.5, 2, 4, 8 hours)[18].

-

Competitive Inhibition (Optional) : To confirm receptor-mediated uptake, a parallel experiment can be run where cells are pre-incubated with excess free biotin for 1-2 hours before adding the Biotin-DOX conjugate. This should block the biotin receptors and reduce the uptake of the conjugate[18].

-

Cell Harvesting : After incubation, cells are washed with cold PBS to remove any non-internalized drug, then detached using trypsin-EDTA.

-

Sample Preparation : The detached cells are collected, centrifuged, and resuspended in PBS for analysis.

-

Flow Cytometry : The samples are analyzed on a flow cytometer. Doxorubicin fluorescence is typically excited with a 488 nm laser and its emission is detected in the appropriate channel (e.g., PE or PE-Texas Red channel).

-

Data Analysis : The geometric mean fluorescence intensity (MFI) of the cell population is quantified, which is directly proportional to the amount of intracellular doxorubicin[18].

Advantages and Future Outlook

The this compound conjugate strategy presents a compelling paradigm for targeted cancer therapy.

Key Advantages:

-

Enhanced Efficacy : By concentrating doxorubicin inside cancer cells, the conjugate can achieve a greater therapeutic effect at a lower overall dose[1].

-

Reduced Toxicity : Sparing healthy tissues from high drug concentrations minimizes the debilitating side effects associated with conventional chemotherapy[4].

-

Overcoming Drug Resistance : Receptor-mediated endocytosis can bypass the P-glycoprotein (P-gp) efflux pumps that are a common mechanism of multidrug resistance (MDR) in cancer cells[10][18]. Co-encapsulating chemosensitizers like quercetin in biotin-targeted nanoparticles has also shown promise in reversing resistance[18].

While the preclinical data are highly encouraging, the translation of Biotin-DOX conjugates to the clinic is still in its early stages[1][3]. Future research will need to focus on optimizing linker chemistry, scaling up manufacturing processes, and conducting rigorous clinical trials to establish safety and efficacy in human patients. Nonetheless, the this compound platform represents a significant advancement in the pursuit of precision medicine for cancer treatment.

References

- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Ruixibiotech [ruixibiotech.com]

- 8. iris.unict.it [iris.unict.it]

- 9. Cyclodextrin Dimers Functionalized with Biotin as Nanocapsules for Active Doxorubicin Delivery Against MCF‐7 Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxorubicin-loaded Polymeric Biotin-PEG-SeSe-PBLA Micelles with surface Binding of Biotin-Mediated Cancer Cell Targeting and Redox-Responsive Drug release for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

preliminary studies on Biotin-doxorubicin efficacy

An In-depth Technical Guide on the Preliminary Efficacy of Biotin-Doxorubicin Conjugates

Introduction

The targeted delivery of chemotherapeutic agents to tumor cells is a paramount goal in cancer therapy, aiming to enhance efficacy while mitigating the systemic toxicity associated with conventional treatments. Doxorubicin (DOX), a potent anthracycline antibiotic, is a widely used anticancer drug, but its clinical application is often limited by severe side effects, particularly cardiotoxicity, and the development of multidrug resistance (MDR).[1] To overcome these limitations, researchers have explored conjugation strategies that utilize ligands to target receptors overexpressed on cancer cells.

Biotin, a water-soluble B-vitamin (B7), has emerged as a promising targeting moiety.[2] Biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), are frequently overexpressed in a variety of cancer cell types, including ovarian, breast, lung, and colon cancers, making them an ideal target for selective drug delivery.[3][4][5] By conjugating biotin to doxorubicin, often via a linker or within a nanoparticle system, it is possible to create a this compound (Biotin-DOX) conjugate that leverages receptor-mediated endocytosis for preferential uptake by tumor cells.[4][5][6] This technical guide summarizes the preliminary efficacy data, experimental protocols, and mechanisms of action for various Biotin-DOX conjugate formulations as investigated in preclinical studies.

Mechanism of Action: Targeted Delivery and Cellular Uptake

The primary mechanism of action for Biotin-DOX conjugates relies on the high-affinity interaction between biotin and its receptors on the cancer cell surface. This interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the conjugate, forming an endosome that transports the therapeutic payload into the cell's interior. This targeted uptake mechanism increases the intracellular concentration of doxorubicin in tumor cells compared to healthy cells, which typically express lower levels of biotin receptors.[4]

Once internalized, the doxorubicin must be released from the biotin carrier to exert its cytotoxic effects. Many delivery systems are designed to be stimuli-responsive, releasing the drug in response to the unique conditions of the tumor microenvironment, such as lower pH or higher concentrations of redox agents like glutathione (GSH).[3][4]

Figure 1: Targeted delivery via receptor-mediated endocytosis.

Furthermore, in drug-resistant cancers, a key challenge is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cell.[1] Nanoparticle-based Biotin-DOX delivery systems can help overcome this resistance. By being internalized via endocytosis, the nanoparticles can bypass the P-gp pumps located on the cell membrane, thereby increasing the intracellular retention and efficacy of doxorubicin.[1]

Figure 2: Overcoming P-glycoprotein mediated drug resistance.

Quantitative Efficacy Data

The efficacy of Biotin-DOX conjugates has been evaluated through various in vitro and in vivo studies. The data consistently demonstrates enhanced cytotoxicity and tumor inhibition compared to free doxorubicin, particularly in cells that overexpress biotin receptors.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound. Studies have shown that Biotin-DOX formulations significantly lower the IC50 value in cancer cells, including those resistant to doxorubicin.

| Formulation | Cell Line | IC50 (µg/mL) | Fold Decrease vs. DOX | Reference |

| DOX | MCF-7/ADR (Resistant) | 35.38 | - | [1] |

| BNDQ | MCF-7/ADR (Resistant) | 0.26 | 136 | [1] |

| Free DOX | MCF-7 | - | - | [2] |

| Biotin-β-CD-DOX | MCF-7 | ~2x lower than free DOX | ~2 | [2] |

| BNDQ: Biotin-decorated nanoparticles co-encapsulating doxorubicin and quercetin. |

Cellular Uptake and Drug Accumulation

Targeted delivery via biotin results in significantly higher intracellular accumulation of doxorubicin in cancer cells. This is often quantified by measuring the mean fluorescence intensity (MFI) of doxorubicin within cells using flow cytometry.

| Formulation | Cell Line | MFI (at 8h) | Fold Increase vs. Free DOX | Reference |

| Free DOX | MCF-7/ADR | 45.17 ± 7.29 | - | [1] |

| BNDQ * | MCF-7/ADR | 230.45 ± 10.21 | ~5.1 | [1] |

In vivo studies confirm this trend, showing higher drug concentration in tumor tissues following administration of the targeted formulation.

| Formulation | DOX Concentration in Tumor (µg/mL at 12h) | Fold Increase vs. Free DOX | Reference |

| Free DOX | 0.07 | - | [1] |

| BNDQ * | 0.35 | 5.0 | [1] |

Drug Loading and Release

For nanoparticle-based systems, the drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters. The release profile often demonstrates sensitivity to the tumor microenvironment.

| Carrier System | DLC (wt%) | EE (%) | Release Condition | % Release (at 72h) | Reference |

| Biotin-PEG-SeSe-PBLA Micelles | 5.93 | 74.32 | 10 mM Glutathione | ~89 | [3] |

| GO-κ-Car-biotin | - | 94 | pH-sensitive | - | [7] |

| 3s-PCL-SeSe-PEG-biotin s-PMs | 5.83 | 71.02 | 10 mM Glutathione | ~93 | [6] |

Experimental Protocols

The evaluation of Biotin-DOX conjugates involves a series of standardized in vitro and in vivo experiments to characterize their synthesis, drug delivery capabilities, and therapeutic efficacy.

Figure 3: General experimental workflow for Biotin-DOX evaluation.

Synthesis of this compound Conjugates

Synthesis strategies vary depending on the carrier. A common approach involves modifying a polymer or nanoparticle with biotin and then loading doxorubicin.

-

Example Protocol (HA-Biotin Micro-hydrogel):

-

Hyaluronic acid (HA) is functionalized with amino groups using adipic acid dihydrazide (ADH).

-

Biotin is grafted onto the amino-modified HA using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, forming HA-biotin.[8]

-

A solution of HA-biotin is mixed with doxorubicin hydrochloride (DOX·HCl).

-

Neutravidin is added to the mixture, which crosslinks the HA-biotin chains via the strong biotin-avidin interaction, forming a DOX-loaded micro-hydrogel.[8]

-

Purification and characterization are performed using techniques like 1H-NMR, FTIR, and UPLC-MS.[8][9]

-

In Vitro Drug Release Study

This assay assesses the release of DOX from the carrier under physiological and tumor-mimicking conditions.

-

Protocol (Dialysis Method):

-

A known amount (e.g., 10 mg) of the lyophilized DOX-loaded nanoparticles is dissolved in a release medium (e.g., 5 mL of PBS at pH 7.4 or 5.0).[1]

-

The solution is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 3500 Da).[1]

-

The dialysis bag is submerged in a larger volume (e.g., 25 mL) of the release medium in a tube.

-

The setup is placed in a shaking water bath at 37°C.[1]

-

At predetermined time intervals, samples of the external release medium are collected, and the concentration of released DOX is measured using a UV-Vis spectrometer (e.g., at λmax 480 nm).[7]

-

Cellular Uptake Analysis

Flow cytometry is used to quantify the internalization of the fluorescent doxorubicin into cancer cells.

-

Protocol:

-

Cancer cells (e.g., MCF-7 or MCF-7/ADR) are seeded in plates and allowed to adhere.[1]

-

The cells are then incubated with different formulations of DOX (e.g., free DOX, Biotin-DOX nanoparticles) for various time points (e.g., 0.5, 2, 4, 8 hours).[1]

-

For competitive inhibition studies, a subset of cells is pre-incubated with excess free biotin (e.g., 2 mM for 1.5 hours) before adding the Biotin-DOX formulation.[1]

-

After incubation, cells are washed with ice-cold PBS, trypsinized, and resuspended in PBS.[1]

-

The intracellular fluorescence of DOX is measured using a flow cytometer, and the mean fluorescence intensity (MFI) is analyzed.[1]

-

In Vivo Antitumor Efficacy Study

This evaluates the therapeutic effect of the conjugate in a living organism, typically using a tumor xenograft mouse model.

-

Protocol:

-

Tumor cells (e.g., MCF-7/ADR) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).

-

When tumors reach a palpable volume, the mice are randomly assigned to different treatment groups (e.g., Saline control, free DOX, Biotin-DOX).

-

The formulations are administered to the mice, typically via intravenous injection, at a specified dosage and schedule.

-

Tumor volume and mouse body weight are measured regularly (e.g., every few days) throughout the treatment period.[1]

-

At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further histological analysis.[1]

-

Conclusion

Preliminary studies on this compound conjugates provide compelling evidence for their potential as a targeted cancer therapy. The strategy of using biotin to engage overexpressed receptors on cancer cells leads to enhanced cellular uptake and intracellular drug accumulation, as demonstrated by quantitative in vitro and in vivo data.[1][2][4] Formulations based on this principle have shown significantly improved cytotoxicity against both drug-sensitive and multidrug-resistant cancer cell lines.[1] The ability of these systems to bypass efflux pumps and release their payload in response to the tumor microenvironment further underscores their therapeutic promise. While these findings are encouraging, most of the research remains in the preclinical stage.[4] Further investigation is required to fully understand their in vivo stability, pharmacokinetics, and long-term safety profiles to facilitate their translation into clinical applications.

References

- 1. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodextrin Dimers Functionalized with Biotin as Nanocapsules for Active Doxorubicin Delivery Against MCF‐7 Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin-loaded Polymeric Biotin-PEG-SeSe-PBLA Micelles with surface Binding of Biotin-Mediated Cancer Cell Targeting and Redox-Responsive Drug release for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of hyaluronic acid micro-hydrogel by biotin-avidin-specific bonding for doxorubicin-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biotin-Doxorubicin Conjugates as Targeted Topoisomerase II Inhibitors: A Technical Guide

Introduction

Doxorubicin (DOX), an anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as leukemias and lymphomas.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] By intercalating into DNA and stabilizing the DNA-topoisomerase II complex, doxorubicin induces double-strand breaks, ultimately leading to apoptosis in rapidly proliferating cancer cells.[2][3] However, the clinical utility of doxorubicin is often hampered by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance (MDR), frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3][4]

To address these limitations, targeted drug delivery systems have emerged as a promising strategy. One such approach involves the use of biotin (Vitamin B7) as a targeting ligand.[5][6][7][8] Many cancer cells overexpress biotin receptors, specifically the sodium-dependent multivitamin transporter (SMVT), to accommodate their heightened metabolic needs for proliferation.[5][6][7][8][9][10] By conjugating doxorubicin with biotin, it is possible to selectively deliver the cytotoxic agent to tumor cells through receptor-mediated endocytosis, thereby enhancing its therapeutic index and mitigating off-target toxicity.[6][9][11] This guide provides an in-depth technical overview of biotin-doxorubicin conjugates as targeted topoisomerase II inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanisms of Action

Doxorubicin as a Topoisomerase II Poison

Topoisomerase II plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.[2][3] The enzyme transiently cleaves both strands of the DNA double helix to allow for the passage of another DNA segment, after which it re-ligates the broken strands. Doxorubicin exerts its cytotoxic effects by acting as a "topoisomerase II poison."[12] It intercalates into the DNA and traps the topoisomerase II enzyme in its cleavage complex, preventing the re-ligation of the DNA strands.[1][2][3] This results in the accumulation of persistent DNA double-strand breaks, which trigger the DNA damage response (DDR) and ultimately activate apoptotic pathways, leading to cancer cell death.[1][3] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular damage through lipid peroxidation and oxidative stress.[1][2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclodextrin Dimers Functionalized with Biotin as Nanocapsules for Active Doxorubicin Delivery Against MCF‐7 Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Ruixibiotech [ruixibiotech.com]

- 12. embopress.org [embopress.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biotin-Doxorubicin Conjugates

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a biotin-doxorubicin conjugate, a targeted chemotherapeutic agent. The conjugation of biotin to doxorubicin facilitates the targeted delivery of the cytotoxic drug to cancer cells that overexpress the biotin receptor, potentially enhancing efficacy and reducing off-target toxicity.[1][2][3][4]

Overview and Principle

The synthesis involves the covalent linkage of biotin to the primary amino group of the daunosamine sugar moiety of doxorubicin.[5] To improve the water solubility and bioavailability of the final conjugate, a polyethylene glycol (PEG) linker is often incorporated between biotin and doxorubicin.[6] The protocol described here utilizes an N-Hydroxysuccinimide (NHS) ester-activated biotin-PEG derivative to react with doxorubicin hydrochloride. The NHS ester provides a stable intermediate that reacts efficiently with the primary amine of doxorubicin.

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

The rationale for synthesizing this compound is to exploit the biotin receptor-mediated endocytosis pathway. Many cancer cells overexpress biotin receptors to meet their high metabolic demands. The this compound conjugate binds to these receptors and is internalized by the cell, leading to the intracellular release of doxorubicin and subsequent cell death.

Caption: Biotin receptor-mediated endocytosis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for this compound conjugates and related nanoparticle systems.

| Parameter | Value | Method of Determination | Reference |

| Purity of Biotin-DOX-PEG | > 97.77% | Ultra Performance Liquid Chromatography (UPLC) | [6] |

| Doxorubicin Entrapment Efficiency | 94% | UV-Vis Spectrometer | [7] |

Experimental Protocol

This protocol details the synthesis of biotin-PEG-doxorubicin.

Materials and Reagents

-

Doxorubicin Hydrochloride (DOX·HCl)

-

Biotin-PEG-NHS (N-Hydroxysuccinimide ester)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for TLC (e.g., dichloromethane/methanol mixture)

-

Purification column (e.g., silica gel chromatography)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) or UPLC system

-

Mass spectrometer (MS)

Synthesis Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted below.

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Preparation of Doxorubicin Solution:

-

In a round-bottom flask, dissolve doxorubicin hydrochloride (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (TEA) (2-3 equivalents) to the solution to deprotonate the amine group of doxorubicin. Stir the solution for 30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Dissolve Biotin-PEG-NHS (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the Biotin-PEG-NHS solution dropwise to the doxorubicin solution while stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours, protected from light.

-

-

Monitoring the Reaction:

-